molecular formula C7H9NO3S B1295163 2-(2-Pyridyl)ethanesulfonic acid CAS No. 68922-18-9

2-(2-Pyridyl)ethanesulfonic acid

Cat. No.: B1295163
CAS No.: 68922-18-9
M. Wt: 187.22 g/mol
InChI Key: VRBVUAYEXFCDPE-UHFFFAOYSA-N
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Description

2-(2-Pyridyl)ethanesulfonic acid is an organic compound with the molecular formula C7H9NO3S. It is characterized by the presence of a pyridine ring attached to an ethanesulfonic acid group. This compound is known for its versatility and is used in various scientific research applications due to its unique chemical properties .

Safety and Hazards

2-Pyridineethanesulfonic acid is classified as a dangerous substance according to the GHS classification. It is known to cause severe skin burns and eye damage . Immediate dilution with milk or water within 30 minutes post ingestion is recommended .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-Pyridyl)ethanesulfonic acid can be synthesized through various methods. One common approach involves the reaction of pyridine with ethanesulfonic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Pyridyl)ethanesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfonic acid derivatives, reduced forms of the compound, and various substituted pyridine derivatives.

Comparison with Similar Compounds

  • 2-Pyridinesulfonic acid
  • 4-Pyridinesulfonic acid
  • Pyridine-3-sulfonic acid

Comparison: 2-(2-Pyridyl)ethanesulfonic acid is unique due to the presence of the ethanesulfonic acid group, which provides additional reactivity compared to other pyridinesulfonic acids. This makes it particularly useful in applications requiring strong acid functionality and coordination chemistry .

Properties

IUPAC Name

2-pyridin-2-ylethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H9NO3S/c9-12(10,11)6-4-7-3-1-2-5-8-7/h1-3,5H,4,6H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBVUAYEXFCDPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3071850
Record name 2-Pyridineethanesulfonic acid
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Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

68922-18-9
Record name 2-Pyridineethanesulfonic acid
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Record name 2-Pyridineethanesulfonic acid
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Record name 2-Pyridineethanesulfonic acid
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Record name 2-Pyridineethanesulfonic acid
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Record name 2-Pyridineethanesulfonic acid
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Record name Pyridine-2-ethanesulphonic acid
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Record name 2-PYRIDINEETHANESULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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